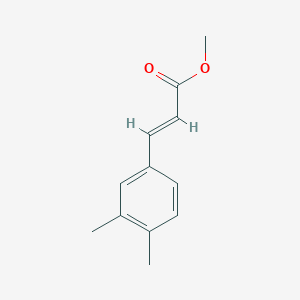
Methyl (e)-3-(3,4-dimethylphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (e)-3-(3,4-dimethylphenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an acrylate moiety, which is further substituted with a 3,4-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (e)-3-(3,4-dimethylphenyl)acrylate typically involves the esterification of (e)-3-(3,4-dimethylphenyl)acrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
Methyl (e)-3-(3,4-dimethylphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Methyl (e)-3-(3,4-dimethylphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of polymers and resins due to its reactivity and ability to form cross-linked structures.
作用机制
The mechanism of action of Methyl (e)-3-(3,4-dimethylphenyl)acrylate involves its interaction with various molecular targets, depending on the specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis reaction is crucial for its potential use as a prodrug. In polymer chemistry, the acrylate moiety can undergo radical polymerization to form cross-linked polymer networks.
相似化合物的比较
Similar Compounds
Methyl (e)-3-phenylacrylate: Similar structure but lacks the 3,4-dimethyl substitution on the phenyl ring.
Ethyl (e)-3-(3,4-dimethylphenyl)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl (e)-3-(4-methylphenyl)acrylate: Similar structure but with a single methyl substitution on the phenyl ring.
Uniqueness
Methyl (e)-3-(3,4-dimethylphenyl)acrylate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and physical properties. This substitution pattern can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
methyl (E)-3-(3,4-dimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-9-4-5-11(8-10(9)2)6-7-12(13)14-3/h4-8H,1-3H3/b7-6+ |
InChI 键 |
ZBFDXTSLSFTNLW-VOTSOKGWSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)OC)C |
规范 SMILES |
CC1=C(C=C(C=C1)C=CC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride](/img/structure/B15287757.png)
![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
![O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine](/img/structure/B15287776.png)
![24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone](/img/structure/B15287798.png)
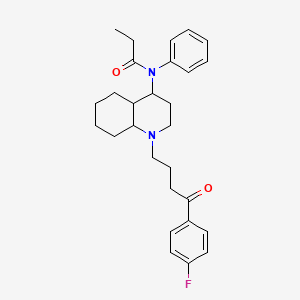
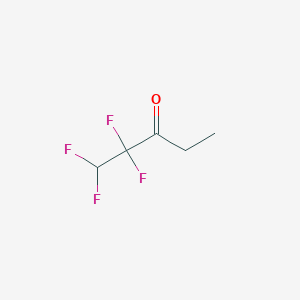

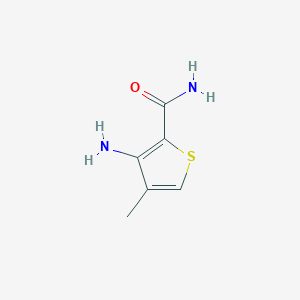
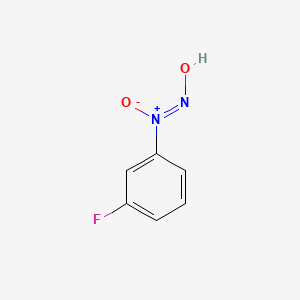
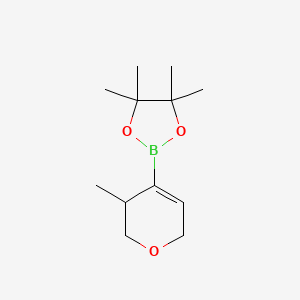
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[[tert-butyl(diphenyl)silyl]oxymethyl]oxane-3,4,5-triol](/img/structure/B15287845.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15287848.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
